molecular formula C22H27N5O3 B12159210 N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-benzylpiperazine-1-carboxamide

N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-benzylpiperazine-1-carboxamide

Cat. No.: B12159210
M. Wt: 409.5 g/mol
InChI Key: WAOJHMCSAIYJPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzylpiperazine carboxamide core linked via a 2-oxoethyl bridge to a 4-acetylamino phenyl group. Its synthesis involves refluxing N-chloroacetyl aryl amine with N-[4-aminophenyl]-N-methylpiperazine in acetone, followed by purification via recrystallization .

Properties

Molecular Formula

C22H27N5O3

Molecular Weight

409.5 g/mol

IUPAC Name

N-[2-(4-acetamidoanilino)-2-oxoethyl]-4-benzylpiperazine-1-carboxamide

InChI

InChI=1S/C22H27N5O3/c1-17(28)24-19-7-9-20(10-8-19)25-21(29)15-23-22(30)27-13-11-26(12-14-27)16-18-5-3-2-4-6-18/h2-10H,11-16H2,1H3,(H,23,30)(H,24,28)(H,25,29)

InChI Key

WAOJHMCSAIYJPR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CNC(=O)N2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Industrial Production: Industrial-scale production methods for N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-benzylpiperazine-1-carboxamide remain proprietary. Companies engaged in pharmaceutical or fine chemical manufacturing may have developed their own processes.

Chemical Reactions Analysis

Reactivity: This compound can undergo various chemical reactions:

    Amide Formation: The acetylamino group reacts with a carboxylic acid to form the amide linkage.

    Oxidation/Reduction: Depending on reaction conditions, it may undergo oxidation or reduction.

    Substitution: Substitution reactions can occur at the benzyl or piperazine ring positions.

Common Reagents and Conditions:

    Amide Formation: Typically, acetic anhydride or acetyl chloride is used as the acetylating agent.

    Oxidation/Reduction: Specific reagents depend on the desired transformation.

    Substitution: Various nucleophiles (e.g., amines, thiols) can substitute functional groups.

Major Products: The major products formed during these reactions would include derivatives of N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-benzylpiperazine-1-carboxamide, such as modified piperazine derivatives or amide analogs.

Scientific Research Applications

Chemistry:

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its structural features.

    Organic Synthesis: It serves as a building block for designing novel compounds.

Biology and Medicine:

    Biological Activity: Investigating its interactions with biological targets (e.g., enzymes, receptors).

    Pharmacology: Assessing its pharmacokinetics and pharmacodynamics.

Industry:

    Pharmaceuticals: Potential use as an active pharmaceutical ingredient (API).

    Fine Chemicals: Applications in specialty chemicals and intermediates.

Mechanism of Action

The precise mechanism of action remains an area of ongoing research. It likely involves interactions with specific cellular targets, affecting signaling pathways or enzymatic processes.

Biological Activity

N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-benzylpiperazine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, synthesizing findings from various studies to present a comprehensive understanding of the compound's effects, mechanisms, and potential therapeutic applications.

Chemical Structure

The compound can be structurally represented as follows:

\text{N 2 4 acetylamino phenyl amino}-2-oxoethyl)-4-benzylpiperazine-1-carboxamide}

Research indicates that compounds similar to this compound often interact with neurotransmitter systems. Specifically, studies have shown that piperazine derivatives can modulate levels of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are crucial for various neurological functions and behaviors .

1. Antimicrobial Activity

A study evaluated the antimicrobial properties of related piperazine derivatives. The results indicated that these compounds exhibited significant antibacterial and antifungal activities against various strains, suggesting that this compound may also possess similar properties .

2. CNS Activity

Molecular docking studies have demonstrated that compounds within this class can effectively bind to GABAA receptors, which are vital for mediating inhibitory neurotransmission in the central nervous system (CNS). This binding affinity suggests potential anxiolytic and muscle relaxant effects .

3. Antidepressant Properties

The compound's structure indicates a potential for antidepressant activity. Research on related compounds has shown that they can influence serotonin receptor systems, which are critical targets for many antidepressant medications .

Case Studies

Case Study 1: Anxiolytic and Muscle Relaxant Activity
In an experimental study involving mice, a derivative of the compound was tested for anxiolytic effects. The results showed a significant reduction in anxiety-like behavior, supporting the hypothesis that such piperazine derivatives can be effective in treating anxiety disorders .

Case Study 2: Antimicrobial Screening
Another study screened several piperazine derivatives for antimicrobial efficacy. The results indicated that specific structural modifications led to enhanced activity against resistant bacterial strains, highlighting the importance of chemical structure in determining biological activity .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AntimicrobialPiperazine derivativesSignificant antibacterial/fungal effects
CNS ActivityGABAA receptor ligandsAnxiolytic and muscle relaxant effects
AntidepressantSerotonin receptor modulatorsPotential antidepressant effects

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine Carboxamide Derivatives with Aromatic Substituents

Key Compounds :
Comparison with Target Compound :

The target compound replaces the quinazolinone moiety (in A2–A6) with a benzylpiperazine group, which may reduce steric hindrance and alter binding affinity. The 4-acetylamino phenyl group could mimic histone deacetylase (HDAC) inhibitors like CI-994, which hyperacetylate histones via HDAC inhibition .

Piperazine Derivatives with Varied Linkers and Substituents

Key Compounds :
  • N-[2-(3-Fluorophenyl)ethyl]-2-(4-phenylpiperazine-1-carbonylamino)acetamide (): Structure: Fluorophenyl ethyl group linked to piperazine carboxamide. Significance: The 3-fluoro substitution may enhance metabolic stability compared to non-halogenated analogues .
  • N-{1-[(3-Acetamidophenyl)amino]-1-oxopropan-2-yl}-4-(4-chlorophenyl)piperazine-1-carboxamide (): Substituents: 4-Chlorophenyl and 3-acetamidophenyl groups.
Comparison with Target Compound :

The absence of chlorine (cf. ) may reduce toxicity but also lower lipophilicity, impacting bioavailability.

Pharmacologically Active Piperazine Analogues

Key Compounds :
  • CI-994 (4-(Acetylamino)-N-(2-aminophenyl)benzamide): Activity: HDAC inhibitor with antitumor effects via histone hyperacetylation . Comparison: The target compound’s piperazine carboxamide linker may improve solubility over CI-994’s simpler benzamide structure.
  • X77 (N-(4-tert-butylphenyl)-N-[(1R)-2-(cyclohexylamino)-2-oxo-1-(pyridin-3-yl)ethyl]-1H-imidazole-4-carboxamide): Activity: SARS-CoV-2 Mpro inhibitor with high binding affinity . Comparison: The target compound lacks X77’s imidazole ring but shares carboxamide functionality, suggesting adaptability for protease targeting.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.